2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione
Description
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by its conjugated system, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-20-15-8-4-5-9-17(15)23-18(20)11-12-10-16(21)13-6-2-3-7-14(13)19(12)22/h2-11H,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRHSJXVACFBSR-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione typically involves the condensation of 3-methyl-1,3-benzothiazol-2-ylidene with naphthalene-1,4-dione. One common method includes the following steps:
Starting Materials: 3-methyl-1,3-benzothiazol-2-ylidene and naphthalene-1,4-dione.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: A base such as triethylamine or potassium carbonate.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Scientific Research Applications
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study redox processes in biological systems.
Mechanism of Action
The mechanism by which 2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione exerts its effects involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells through oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,4-naphthoquinone:
Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position, known for its anticancer properties.
Uniqueness
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to simpler naphthoquinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
